Hydroxy Tolbutamide-d9 is a deuterated analog of hydroxy tolbutamide, which itself is a metabolite of tolbutamide. Hydroxy Tolbutamide-d9 is primarily utilized in scientific research as an internal standard for mass spectrometry, aiding in the quantification of hydroxy tolbutamide across various biological samples. The compound's deuteration enhances its stability and reliability in analytical applications, making it a valuable tool in pharmacokinetic studies and drug metabolism research .
The synthesis of Hydroxy Tolbutamide-d9 involves several key steps:
The synthetic route typically includes the following stages:
Hydroxy Tolbutamide-d9 has the molecular formula with a molecular weight of approximately 295.4 g/mol. The structure features a sulfonylurea backbone typical of its class, with specific modifications due to deuteration.
Hydroxy Tolbutamide-d9 can undergo several types of chemical reactions:
Hydroxy Tolbutamide-d9 functions similarly to tolbutamide by acting on pancreatic β cells to enhance insulin secretion. It primarily targets the insulin signaling pathway, leading to decreased blood glucose levels in individuals with non-insulin-dependent diabetes mellitus.
Hydroxy Tolbutamide-d9 exhibits characteristics typical of sulfonylureas, including solubility in organic solvents and stability under various conditions.
It possesses a stable structure due to deuteration, which enhances its performance as an internal standard in mass spectrometry. Its melting point and boiling point data are essential for handling and storage considerations but are not universally reported in available literature.
The compound's stability makes it suitable for long-term studies in analytical chemistry, particularly in pharmacokinetic assessments where accurate quantification is crucial .
Hydroxy Tolbutamide-d9 finds extensive use in scientific research, particularly in:
This compound serves as a critical tool for researchers studying diabetes medications and their metabolic pathways, contributing to advancements in pharmacological science.
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)c1ccc(CO)cc1
[7] [9]. This selective labeling minimizes structural alterations while providing a distinct mass signature for analytical differentiation. Table 1: Deuterium Labeling Positions
Atomic Position | Non-Deuterated Group | Deuterated Group |
---|---|---|
Butyl Chain | -CH₂CH₂CH₂CH₃ | -CD₂CD₂CD₂CD₃ |
Aromatic Ring | Unmodified | Unmodified |
Hydroxymethyl | Unmodified | Unmodified |
Table 2: Physicochemical Properties
Property | Value |
---|---|
Solubility (Ethanol) | 12 mg/mL (40.62 mM) |
Solid Stability | 3 years (-20°C), 2 years (4°C) |
Solution Stability | 6 months (-80°C), 1 month (-20°C) |
Appearance | White to off-white solid |
Melting Point | 100–103°C |
Table 3: Purity Specifications by Vendor
Vendor | Catalog Number | Purity | Analytical Method |
---|---|---|---|
MedChemExpress | HY-100641S | 99.29% | HPLC |
LGC Standards | TRC-H969852 | >95% | HPLC |
Santa Cruz Biotechnology | sc-280803 | Not specified | Not disclosed |
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.: 82-71-3